molecular formula C21H24N2O4 B250452 N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Cat. No. B250452
M. Wt: 368.4 g/mol
InChI Key: RWRBNRGMVMYAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway and plays a critical role in the survival and proliferation of B-cells. TAK-659 has shown great potential as a therapeutic agent for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide targets the BTK pathway by irreversibly binding to the cysteine residue in the active site of BTK. This binding inhibits the autophosphorylation of BTK and downstream signaling events, resulting in the inhibition of B-cell activation and proliferation. N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide also inhibits the activation of other kinases in the B-cell receptor signaling pathway, such as AKT and ERK, which further enhances its anti-tumor activity.
Biochemical and Physiological Effects
N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is rapidly absorbed and distributed to the tissues, including the lymphoid organs. N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has also been shown to have minimal off-target effects, with no significant inhibition of other kinases or ion channels. N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been well-tolerated in preclinical and clinical studies, with no significant toxicities reported.

Advantages and Limitations for Lab Experiments

N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to enhance the activity of other anti-cancer agents. However, N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide also has some limitations, including its irreversible binding to BTK, which may limit its use in certain applications, and its potential for drug-drug interactions.

Future Directions

There are several future directions for the development and application of N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide. One potential direction is the combination of N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide with other targeted agents, such as PI3K inhibitors or checkpoint inhibitors, to enhance its anti-tumor activity. Another direction is the development of N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide as a therapeutic agent for other B-cell malignancies, such as multiple myeloma or Waldenstrom macroglobulinemia. Finally, the optimization of the synthesis and formulation of N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide may lead to the development of more potent and effective analogs.

Synthesis Methods

The synthesis of N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves a multistep process that includes the preparation of key intermediates and the final coupling reaction. The first step involves the preparation of 4-aminoacetophenone, which is then reacted with propionyl chloride to form N-propionyl-4-aminoacetophenone. The next step involves the preparation of 4-bromoaniline, which is then coupled with N-propionyl-4-aminoacetophenone to form N-[4-(propionylamino)phenyl]-4-bromoacetophenone. The final step involves the coupling of N-[4-(propionylamino)phenyl]-4-bromoacetophenone with 4-(tetrahydro-2-furanylmethoxy)benzeneboronic acid to form N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide.

Scientific Research Applications

N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has demonstrated potent anti-tumor activity against CLL and NHL cell lines and primary patient samples. N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has also been shown to inhibit B-cell activation and proliferation, induce apoptosis, and disrupt the tumor microenvironment. In addition, N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.

properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

4-(oxolan-2-ylmethoxy)-N-[4-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C21H24N2O4/c1-2-20(24)22-16-7-9-17(10-8-16)23-21(25)15-5-11-18(12-6-15)27-14-19-4-3-13-26-19/h5-12,19H,2-4,13-14H2,1H3,(H,22,24)(H,23,25)

InChI Key

RWRBNRGMVMYAGS-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.